Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
Brand Name:
Vulcanchem
CAS No.:
128579-70-4
VCID:
VC21157911
InChI:
InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22)
SMILES:
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Molecular Formula:
C16H20N4O3
Molecular Weight:
316.35 g/mol
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
CAS No.: 128579-70-4
Cat. No.: VC21157911
Molecular Formula: C16H20N4O3
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128579-70-4 |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | methyl N-[6-(4-methylpiperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22) |
| Standard InChI Key | UTWWDXILWODSED-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator